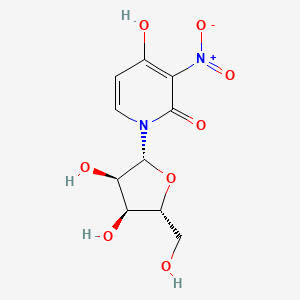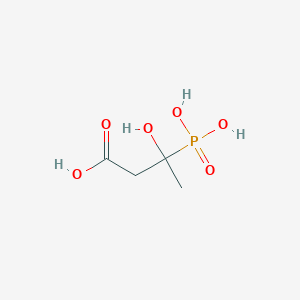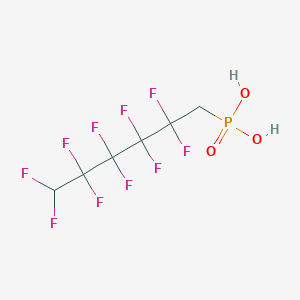
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(4-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(4-hydroxyphenyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is particularly notable for its three hydroxyphenyl groups attached to the triazine ring, which impart specific chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(4-hydroxyphenyl)- typically involves the reaction of cyanuric chloride with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with hydroxyphenyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl groups leads to quinone derivatives, while substitution reactions yield various substituted triazine compounds.
科学研究应用
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: This compound has similar structural features but with tert-butyl groups, which impart different properties.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl groups, used in coordination chemistry and materials science.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(4-hydroxyphenyl)- is unique due to its specific arrangement of hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
138006-23-2 |
|---|---|
分子式 |
C21H15N3O6 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
1,3,5-tris(4-hydroxyphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H15N3O6/c25-16-7-1-13(2-8-16)22-19(28)23(14-3-9-17(26)10-4-14)21(30)24(20(22)29)15-5-11-18(27)12-6-15/h1-12,25-27H |
InChI 键 |
POVXNJNMCOXEEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
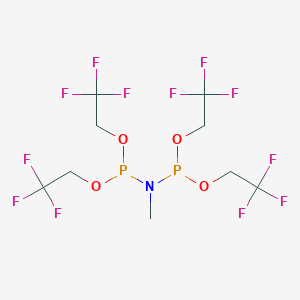

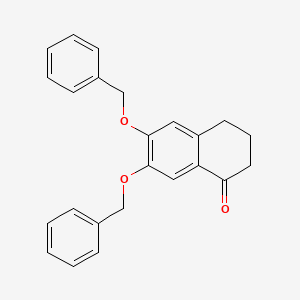
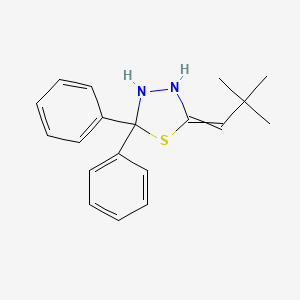
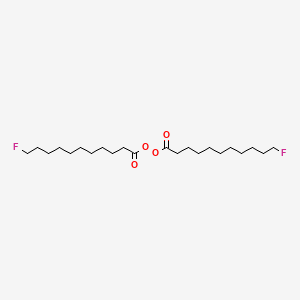
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
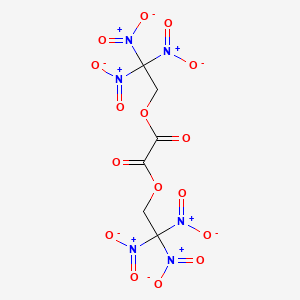
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
